formaldehyde;iron

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

formaldehyde;iron, is an organometallic compound with the formula Fe₃(CO)₁₂. It is a dark green solid that sublimes under vacuum and is soluble in nonpolar organic solvents to give intensely green solutions . This compound is often used as a precursor in the synthesis of iron-containing nanoparticles and other organometallic complexes .

準備方法

Iron dodecacarbonyl can be synthesized through several methods. One common synthetic route involves the thermolysis of iron pentacarbonyl (Fe(CO)₅). The reaction is as follows :

[ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}3(\text{CO}){12} + 3 \text{CO} ]

Another method involves the reaction of iron pentacarbonyl with a base, followed by oxidation with acid :

[ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + 3 \text{CO} + \text{CO}_2 ]

[ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}3(\text{CO}){11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}3(\text{CO}){12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]

化学反応の分析

Catalytic Oxidation of Methanol to Formaldehyde

Iron molybdate catalysts (Fe₂(MoO₄)₃/MoO₃) are widely used for selective methanol oxidation to formaldehyde via the Formox process . The reaction proceeds as:

CH3OH+21O2→HCHO+H2O(ΔH=−159kJ mol)

Key factors influencing performance :

-

Mo/Fe ratio : Optimal stoichiometry is 1.5–3.0. Ratios <1.5 lead to Fe-rich phases (e.g., FeMoO₄, Fe₂O₃) that favor overoxidation to CO/CO₂ .

-

Active phase : Fe₂(MoO₄)₃ acts as the primary active phase, while excess MoO₃ stabilizes the structure and replenishes Mo lost via volatilization .

| Catalyst Composition | Conversion (%) | Selectivity (%) | Temperature (°C) |

|---|---|---|---|

| Fe₂(MoO₄)₃/MoO₃ (Mo/Fe=1.5) | 99 | 92–95 | 300–400 |

| FeMoO₄ | 85 | <70 | 350 |

| MoO₃ | 60 | 90 | 400 |

Reaction Mechanism

The Mars-van Krevelen mechanism governs methanol oxidation:

-

Methanol adsorption on Mo sites, forming methoxy intermediates.

-

C–H bond cleavage via lattice oxygen, producing formaldehyde and reducing the catalyst.

Critical steps :

-

Oxygen vacancies on Fe₂(MoO₄)₃ facilitate methanol activation .

-

Excess MoO₃ donates oxygen to Fe₂(MoO₄)₃, maintaining electron density and preventing Fe-rich phase formation .

Catalyst Deactivation and Regeneration

Primary deactivation pathways :

-

Mo volatilization : Methanol forms volatile Mo–O–CH₃ species, depleting Mo and forming FeMoO₄/Fe₂O₃ .

-

Surface reduction : Loss of surface oxygen at >300°C reduces activity .

Regeneration : Excess MoO₃ in the catalyst bulk migrates to the surface, compensating for Mo loss:

FeMoO4+MoO3+21O2→Fe2(MoO4)3

MoO₃ acts as a "donor phase," sustaining catalytic activity for >600 hours .

Overoxidation to CO and CO₂

Fe-rich phases (e.g., Fe₂O₃) promote complete oxidation:

HCHO+O2→CO+CO2+H2O

Selectivity control :

-

MoO₃ surface layers suppress Fe₂O₃ exposure, limiting CO/CO₂ formation to <4% .

-

Lower temperatures (300–350°C) favor formaldehyde selectivity (>92%) .

Role of Oxygen and Surface Dynamics

-

Oxygen mobility : Subsurface Fe in Fe₂(MoO₄)₃ enhances oxygen vacancy formation, critical for methanol activation .

-

Surface segregation : Mo-enriched surfaces (MoOₓ) persist even during bulk Mo loss, maintaining selectivity .

Operando studies reveal:

-

β-MoO₃ forms under reaction conditions, enhancing stability .

-

Fe₂(MoO₄)₃ maintains octahedral Mo coordination, crucial for selective oxidation .

Industrial Implications

科学的研究の応用

Catalytic Applications

Iron Molybdate as a Catalyst

Iron molybdate (Fe2(MoO4)3) is recognized for its effectiveness as a catalyst in the partial oxidation of methanol to formaldehyde. The catalytic activity is significantly influenced by the molybdenum-to-iron ratio, with optimal ratios enhancing selectivity and stability during reactions .

Key Findings:

- Catalytic Efficiency: Studies indicate that iron molybdate exhibits high selectivity and activity for methanol oxidation, making it a preferred catalyst in industrial applications .

- Synthesis Methods: Various synthesis methods such as coprecipitation and sol-gel techniques have been employed to optimize the catalytic properties of iron molybdate. Coprecipitation methods yield catalysts with higher selectivity but face challenges like high reagent costs and environmental impacts .

Environmental Applications

Formaldehyde Degradation

Research has explored the degradation of formaldehyde using iron-based catalysts in electro-Fenton processes (EFP). This method combines electrochemical oxidation with biodegradation to effectively remove formaldehyde from wastewater.

Case Study: Electro-Fenton Process

- Conditions: Optimal pH of 10 and current density of 8.5 mA/cm² were found to maximize degradation efficiency.

- Results: Complete degradation of formaldehyde was achieved within 6 minutes using a hydrogen peroxide concentration of 10 mM/min .

Industrial Applications

Formaldehyde-Based Resins

Formaldehyde is primarily used to produce resins, which are essential in construction and furniture manufacturing. These resins are known for their adhesive properties and resistance to heat and chemicals.

Common Applications:

- Production of particleboard and wood panels.

- Manufacturing of automotive and aerospace components due to their durability .

Health and Safety Considerations

Formaldehyde is recognized for its antibacterial properties and is used in healthcare settings, including disinfectants and vaccines. However, exposure to formaldehyde has been linked to adverse health effects, necessitating careful handling and risk assessments .

Summary of Research Findings

The following table summarizes key research findings related to the applications of formaldehyde;iron compounds:

作用機序

The mechanism of action of iron dodecacarbonyl involves the dissociation of carbonyl ligands and the formation of reactive iron species. These reactive species can interact with various molecular targets and pathways, leading to the formation of new compounds or the catalysis of specific reactions .

類似化合物との比較

Iron dodecacarbonyl can be compared with other similar compounds such as iron pentacarbonyl (Fe(CO)₅) and diiron nonacarbonyl (Fe₂(CO)₉). While iron pentacarbonyl is highly toxic and volatile, iron dodecacarbonyl is a more stable and less volatile alternative . Diiron nonacarbonyl, on the other hand, has different reactivity and solubility properties compared to iron dodecacarbonyl .

Similar Compounds

- Iron pentacarbonyl (Fe(CO)₅)

- Diiron nonacarbonyl (Fe₂(CO)₉)

- Triruthenium dodecacarbonyl (Ru₃(CO)₁₂)

- Triosmium dodecacarbonyl (Os₃(CO)₁₂)

Iron dodecacarbonyl’s unique properties, such as its stability and reactivity, make it a valuable compound in various scientific and industrial applications.

特性

分子式 |

C12H24FeO12 |

|---|---|

分子量 |

416.16 g/mol |

IUPAC名 |

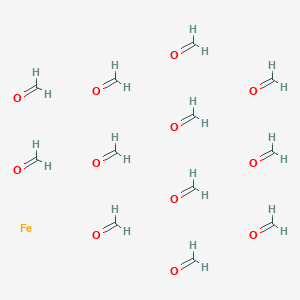

formaldehyde;iron |

InChI |

InChI=1S/12CH2O.Fe/c12*1-2;/h12*1H2; |

InChIキー |

PXKRZCHBDLIXBU-UHFFFAOYSA-N |

正規SMILES |

C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.C=O.[Fe] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。